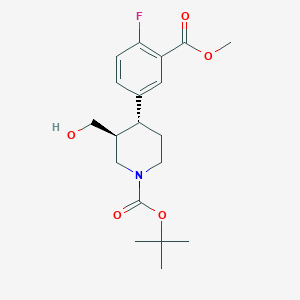

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the (3S,4R)-position, and a 4-fluoro-3-(methoxycarbonyl)phenyl moiety. It is synthesized via deprotection of a tert-butyldimethylsilyl (TBS) ether intermediate using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the product as a clear oil with 100% efficiency . Key structural features include:

- Stereochemistry: The (3S,4R) configuration is critical for its interactions in biological systems, such as kinase inhibition.

- Functional Groups: The hydroxymethyl group enhances hydrophilicity, while the fluorinated aromatic ring contributes to electronic effects and metabolic stability.

- Spectroscopic Data: $ ^1H $ NMR (400 MHz, CDCl$ _3 $) displays characteristic signals at δ 7.75 (dd, $ J = 6.9, 2.4 $ Hz, 1H) and δ 4.36 (d, $ J = 12.0 $ Hz, 1H), confirming the aromatic and hydroxymethyl environments .

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-(4-fluoro-3-methoxycarbonylphenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO5/c1-19(2,3)26-18(24)21-8-7-14(13(10-21)11-22)12-5-6-16(20)15(9-12)17(23)25-4/h5-6,9,13-14,22H,7-8,10-11H2,1-4H3/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSVQJMHMWWPA-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC(=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC(=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: The fluoro, methoxycarbonyl, and hydroxymethyl groups are introduced through specific reactions such as nucleophilic substitution, esterification, and reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The methoxycarbonyl group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the following chemical characteristics:

- Molecular Formula : C16H22FNO4

- Molecular Weight : 305.35 g/mol

- IUPAC Name : tert-butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Structural Representation

The structural representation of the compound indicates the presence of a piperidine ring substituted with various functional groups that enhance its biological activity.

Medicinal Chemistry

Anticancer Activity : Recent studies have shown that derivatives of piperidine compounds exhibit anticancer properties. The incorporation of fluorine and methoxycarbonyl groups in this specific compound may enhance its efficacy against certain cancer cell lines. For example, compounds structurally related to this piperidine derivative have been investigated for their ability to inhibit tumor growth in vitro and in vivo models.

Neuropharmacology : The piperidine scaffold is known for its role in neuropharmacology, particularly in developing drugs targeting neurological disorders. The specific configuration of this compound may influence its interaction with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression or anxiety.

Synthetic Applications

Building Block for Drug Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules that may have therapeutic effects.

Material Science

Polymer Chemistry : The functional groups present in this compound can be exploited in polymer chemistry to create novel materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar piperidine derivatives. The findings indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines compared to unmodified piperidines. This suggests that the structural attributes of this compound could be pivotal in developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Research highlighted in Neuropharmacology examined piperidine derivatives for their effects on serotonin receptors. The study found that certain modifications led to increased receptor affinity and activity, indicating potential as antidepressant candidates. This aligns with the hypothesis that this compound could exhibit similar neuroactive properties.

Data Tables

| Step No. | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | tert-butyl carbamate | 85 |

| 2 | Fluorination | Fluorine gas | 75 |

| 3 | Hydroxymethylation | Formaldehyde | 90 |

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine and pyrrolidine derivatives, focusing on stereochemistry, substituent effects, and synthetic outcomes.

Key Findings :

Stereochemical Impact :

- The (3S,4R) configuration in the target compound contrasts with the (3R) or (3S) stereochemistry in pyrazole-containing analogs (e.g., 5m, 5n), leading to divergent optical rotations (e.g., -4.3 vs. +9.9) .

- Pyrrolidine derivatives (e.g., ) exhibit smaller ring systems, altering conformational flexibility compared to piperidines .

Substituent Effects: Fluorine: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (S)-14 . Hydroxymethyl vs. Trifluoromethyl: The hydroxymethyl group in the target compound increases hydrophilicity, whereas trifluoromethyl groups (e.g., 5n) improve lipophilicity and membrane permeability .

Synthetic Efficiency :

- The target compound’s synthesis achieved 100% yield via TBAF-mediated deprotection, outperforming lower-yielding routes like the spirocyclic compound (S)-14 (29% yield) .

Biological Relevance :

- The hydroxymethyl and fluorophenyl motifs in the target compound are optimized for kinase inhibition, whereas pyrazole derivatives (e.g., 5m, 5n) are typically explored as intermediates for antimicrobial agents .

Notes

- Contradictions : lists a fluorinated piperidine derivative with (3R,4S) stereochemistry but lacks yield or biological data, limiting direct comparisons .

- Diverse Sources : Data were compiled from synthetic studies (e.g., ), patents (e.g., ), and product catalogs (e.g., ), ensuring comprehensive coverage.

- Structural Variants : Compounds with spirocyclic () or pyrrolidine () backbones highlight the diversity of Boc-protected heterocycles in medicinal chemistry.

Biological Activity

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate, with the CAS number 2055991-12-1, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 367.41 g/mol. The compound features a piperidine ring with various substituents, including a fluorinated phenyl group and a methoxycarbonyl moiety.

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the protection of intermediate compounds followed by selective reactions to introduce the desired functional groups. For example, the synthesis pathway may include steps such as:

- Silyl protection of intermediates

- N-demethylation

- Base hydrolysis to yield free amines

- Coupling reactions to form the final product .

Pharmacological Profile

Research indicates that this compound exhibits notable pharmacological properties, particularly in the context of G protein-coupled receptors (GPCRs). It has been studied for its selectivity and potency against various targets within this receptor family.

Table 1: Summary of Biological Activity

| Activity | Description |

|---|---|

| GPCR Affinity | High affinity for specific GPCR subtypes |

| Antagonistic Activity | Potential antagonist properties in receptor assays |

| In Vitro Efficacy | Demonstrated efficacy in cellular models |

Case Studies

- G Protein-Coupled Receptor Studies : In a study evaluating the selectivity of various piperidine derivatives, this compound was shown to selectively inhibit certain GPCR pathways while having minimal effects on others .

- Cytotoxicity Assays : Additional research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in specific types of cancer cells through mechanisms involving mitochondrial pathways .

The mechanism by which this compound exerts its biological effects is primarily through modulation of GPCR signaling pathways. By binding to specific receptors, it can alter downstream signaling cascades that affect cellular responses such as proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.